

A Comparative Analysis of Ceftizoxime and Ceftriaxone Efficacy Against *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: *Ceftizoxime*

Cat. No.: *B193995*

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This guide provides an objective comparison of the in vitro activity of two third-generation cephalosporin antibiotics, **Ceftizoxime** and Ceftriaxone, against the opportunistic pathogen *Pseudomonas aeruginosa*. The following sections present a summary of their comparative efficacy based on available experimental data, detailed experimental protocols for susceptibility testing, and an overview of the key resistance mechanisms employed by *P. aeruginosa* against these antimicrobial agents.

Data Presentation: In Vitro Susceptibility of *Pseudomonas aeruginosa*

The following table summarizes the in vitro activity of **Ceftizoxime** and Ceftriaxone against clinical isolates of *Pseudomonas aeruginosa*. The data is derived from a comparative study evaluating the efficacy of various third-generation cephalosporins.

Antibiotic	Number of Isolates Tested	Susceptible (%)	Intermediate (%)	Resistant (%)
Ceftizoxime	250	Intermediate Activity	-	-
Ceftriaxone	250	0	-	100

Data from a comparative in vitro study. It is important to note that "intermediate activity" for **Ceftizoxime** suggests that it may be effective at higher dosages or in specific clinical scenarios, while Ceftriaxone shows no supportive activity.[\[1\]](#)

Experimental Protocols

The determination of the in vitro efficacy of **Ceftizoxime** and Ceftriaxone against *P. aeruginosa* is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures to ensure reproducibility and accuracy of results.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

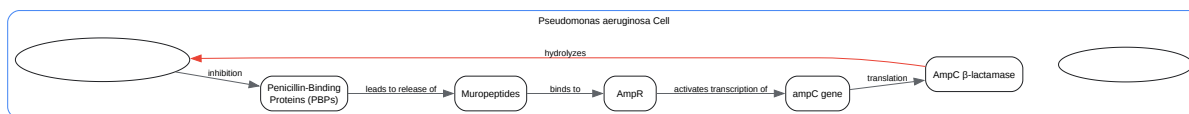
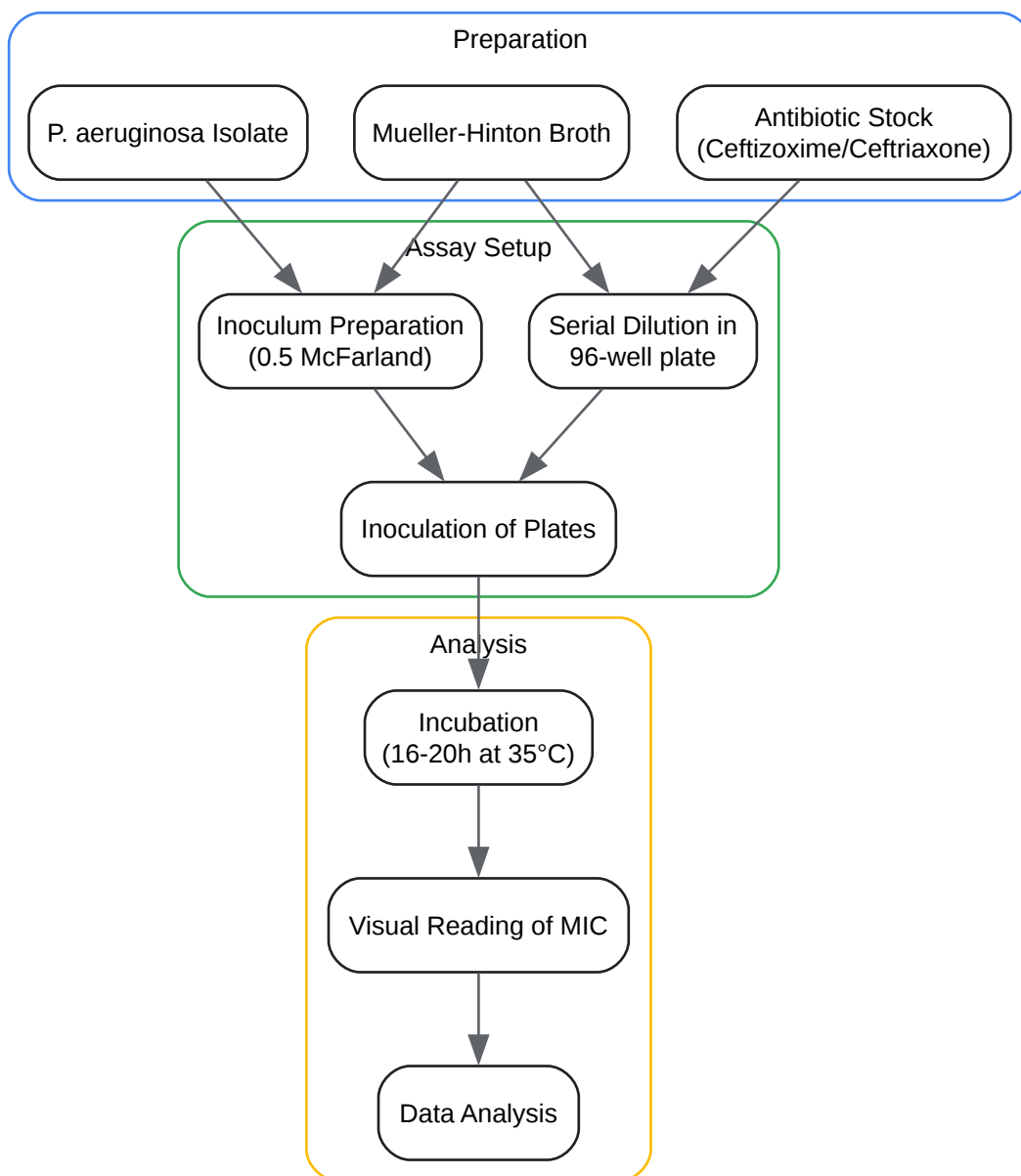
Materials:

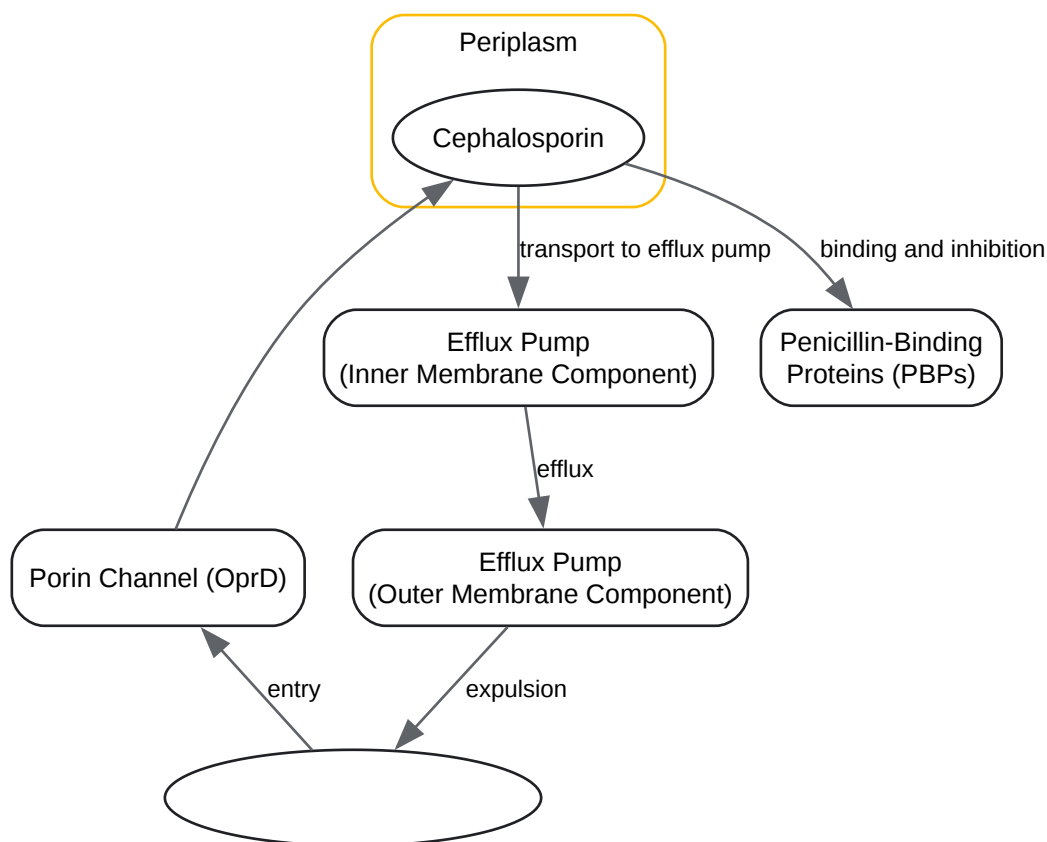
- *Pseudomonas aeruginosa* isolates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Ceftizoxime** and Ceftriaxone analytical grade powder
- Sterile 96-well microtiter plates
- Spectrophotometer

- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Pipettes and sterile tips

Procedure:

- Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of **Ceftizoxime** and Ceftriaxone in a suitable solvent at a concentration of $1280\text{ }\mu\text{g/mL}$.
- Preparation of Microtiter Plates:
 - Dispense $50\text{ }\mu\text{L}$ of CAMHB into each well of a 96-well microtiter plate.
 - Add $50\text{ }\mu\text{L}$ of the $1280\text{ }\mu\text{g/mL}$ antibiotic stock solution to the first well of a row, resulting in a concentration of $640\text{ }\mu\text{g/mL}$.
 - Perform serial twofold dilutions by transferring $50\text{ }\mu\text{L}$ from the first well to the second, and so on, down the row to achieve a range of concentrations (e.g., $640\text{ }\mu\text{g/mL}$ to $0.3125\text{ }\mu\text{g/mL}$). Discard $50\text{ }\mu\text{L}$ from the last well containing the antibiotic.
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of *P. aeruginosa* from a non-selective agar plate.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1.5 \times 10^8\text{ CFU/mL}$).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately $5 \times 10^5\text{ CFU/mL}$ in each well of the microtiter plate.
- Inoculation: Inoculate each well of the microtiter plate with $50\text{ }\mu\text{L}$ of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.





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